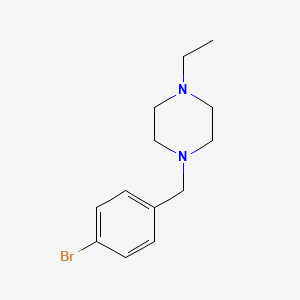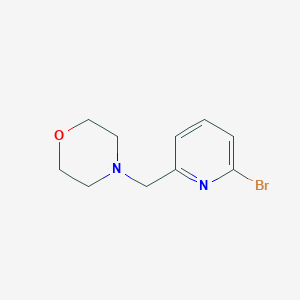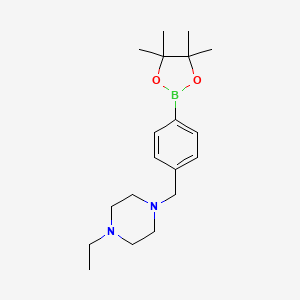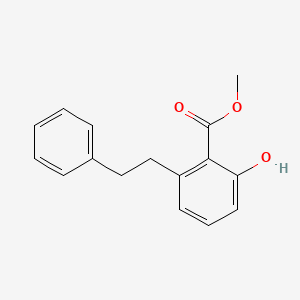
4-chloro-9H-carbazole
Descripción general
Descripción
4-chloro-9H-carbazole is a chemical compound with the molecular formula C12H8ClN . It contains a total of 22 atoms, including 8 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom . The compound has a total of 24 bonds, including 16 non-Hydrogen bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, and 1 Pyrrole .
Synthesis Analysis
Carbazole derivatives, including 4-chloro-9H-carbazole, are synthesized through various methods. These methods include hydroarylations, C-H activations, annulations, and cyclization reactions mediated by a variety of catalysts . The synthesis of carbazole derivatives involves the functionalization of carbazole at the N-position, which can then be covalently linked with other monomers .Molecular Structure Analysis
The molecular structure of 4-chloro-9H-carbazole consists of a tricyclic core with two fused benzene rings on either side of a pyrrole ring . The compound has an average mass of 201.652 Da and a monoisotopic mass of 201.034531 Da .Chemical Reactions Analysis
Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their important photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .Physical And Chemical Properties Analysis
Carbazole-based compounds, including 4-chloro-9H-carbazole, are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They exhibit important photochemical and thermal stability and good hole-transport ability .Aplicaciones Científicas De Investigación
Anti-HIV Activity
4-chloro-9H-carbazole derivatives, particularly chloro-1,4-dimethyl-9H-carbazoles, have shown promise in the field of anti-HIV drug research. A nitro-derivative of this compound exhibited a notable profile as a potential lead for developing new anti-HIV drugs (Saturnino et al., 2018).
Optical Properties and Material Science
9-[(E)-2-(4-chlorophenyl)vinyl]-9H-carbazole is studied for its crystal structure and interactions, contributing to the understanding of its potential in material science applications (Kubicki et al., 2007). The effects of chloro-substitution on the electrochemical and optical properties of new carbazole dyes are also explored, showing potential applications in fluorescent probes (Krawczyk et al., 2021).
Neurodegenerative Disorders Treatment
Compounds derived from 6-chloro-9H-carbazol-2-yl have been investigated for their potential in treating neurodegenerative disorders. These Schiff bases, synthesized and characterized using bioinformatics tools, showed promise as neuropsychiatric drugs (Avram et al., 2021).
Antimicrobial Activities
9H-carbazole derivatives, synthesized using 9H-carbazole as a precursor, demonstrated notable antimicrobial activities against various pathogens (Salih et al., 2016). This highlights its potential in developing new antimicrobial agents.
Bacterial Biotransformation and Pharmacological Applications
9H-carbazole derivatives have been studied for their broad range of pharmacological applications, including their transformation by bacteria. This research offers insights into creating diverse derivatives with potential medicinal uses (Waldau et al., 2009).
Semiconductor Device Characteristics
Carbazole derivatives are significant in semiconducting materials research. A study on the synthesis of novel carbazole derivatives using organoboron compounds highlighted their potential in semiconductor device applications (Gorgun et al., 2018).
Mecanismo De Acción
Safety and Hazards
Carbazole compounds, including 4-chloro-9H-carbazole, are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Recent research has focused on novel synthetic approaches towards the construction of carbazole nuclei, including C-C, C-N, and C-H activation . The carbazole scaffold is a significant entity in organic compounds due to its variety of biological and synthetic applications .
Propiedades
IUPAC Name |
4-chloro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSXIWYKWFQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B3132160.png)







![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132222.png)
![2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B3132224.png)
![Methyl 2-methoxy-6-[(Z)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B3132236.png)